6-Nitro-1H-indazol-5-ol is an organic compound belonging to the indazole family, characterized by a nitro group at the sixth position and a hydroxyl group at the fifth position of the indazole ring. Its molecular formula is , and it has a molecular weight of approximately 178.15 g/mol. This compound is notable for its potential biological activities and applications in medicinal chemistry, particularly in cancer research and pharmacological studies.
The chemical behavior of 6-nitro-1H-indazol-5-ol includes various reactions typical of nitro-substituted indazoles. Notably:
These reactions highlight the versatility of 6-nitro-1H-indazol-5-ol in synthetic organic chemistry.
6-Nitro-1H-indazol-5-ol exhibits significant biological activity, particularly as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in tryptophan metabolism. The inhibition of IDO1 by this compound affects the kynurenine pathway, leading to anti-proliferative effects in various cancer cell lines. For instance, it has demonstrated an IC50 value of approximately 0.4 mM against human colorectal cancer cells (HCT116) indicating its potential as an anti-cancer agent.
Several synthetic routes have been developed for the production of 6-nitro-1H-indazol-5-ol:
The applications of 6-nitro-1H-indazol-5-ol extend across various fields:
Studies on the interactions of 6-nitro-1H-indazol-5-ol with biological targets have revealed its role as a potent inhibitor of IDO1. This interaction not only reduces kynurenine production but also influences immune responses and tumor microenvironments. The compound's ability to induce cell cycle arrest at specific phases further underscores its potential therapeutic benefits .
Several compounds share structural similarities with 6-nitro-1H-indazol-5-ol, including:
Compound Name | Structural Features | Unique Properties |
---|---|---|
5-Nitroindazole | Nitro group at position five | Exhibits antifungal properties |
4-Nitroindazole | Nitro group at position four | Known for antibacterial activity |
Indazole | Basic structure without nitro groups | Less potent in biological applications |
The unique positioning of the nitro and hydroxyl groups in 6-nitro-1H-indazol-5-ol distinguishes it from other similar compounds, contributing to its specific mode of action against IDO1 and its resultant biological effects.